Lipophilicity and Permeability Advantage
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (target) exhibits significantly higher calculated lipophilicity compared to its non-halogenated parent, methyl 3,5-dihydroxybenzoate (comparator). This increase in LogP is a direct consequence of the electron-withdrawing and hydrophobic chlorine atoms at the 3- and 5-positions [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Methyl 3,5-dihydroxybenzoate: 1.3 |
| Quantified Difference | Δ = 1.6 LogP units |
| Conditions | In silico calculation (XLogP3) [1] |
Why This Matters
A 1.6 LogP unit increase corresponds to a substantial improvement in predicted membrane permeability and hydrophobic interactions, which is a critical selection criterion for designing bioactive molecules or chemical probes intended to cross biological membranes.
- [1] Chem960. (2024). 117943-25-6 (Methyl 3,5-dichloro-2,4-dihydroxybenzoate) Properties. XLogP3 value. View Source
